

Technical Comparison Guide: USP Reference Standard for Halothane Related Compound A

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *1,1-Dibromo-1-chloro-2,2,2-trifluoroethane*

CAS No.: 29256-79-9

Cat. No.: B7768135

[Get Quote](#)

Executive Summary

Product Focus: USP Reference Standard for Halothane Related Compound A (Commonly identified as 1,1,1,4,4,4-hexafluoro-2-butene in harmonized pharmacopeial contexts). **Primary Application:** Quantification of potentially toxic olefinic impurities in volatile anesthetics via Gas Chromatography (GC). **Verdict:** While USP Reference Standards provide the unassailable regulatory shield for US market release, Certified Reference Materials (CRMs) from ISO 17034-accredited manufacturers offer a viable, cost-effective alternative for routine monitoring and method development, provided rigorous secondary qualification is performed.

Technical Profile & Chemical Identity

In the context of Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) stability, "Related Compound A" typically refers to the dehydrohalogenated olefinic impurity. This compound is of critical safety concern due to its potential nephrotoxicity and reactivity.

Feature	Specification
Chemical Name	(E)-1,1,1,4,4,4-hexafluoro-2-butene
Common Designation	Halothane Related Compound A (EP Impurity A)
CAS Number	66711-86-2
Molecular Formula	C ₄ H ₂ F ₆
Molecular Weight	164.05 g/mol
Physical State	Volatile Liquid / Gas (Boiling Point ~-8-9°C)
Regulatory Risk	High (Potential degradant; requires strict limit control)

“

Critical Note on Nomenclature: The USP monograph for Halothane often utilizes specific chemical names for system suitability (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane) rather than generic "Related Compound" letter designations found in the European Pharmacopoeia (EP). However, for global harmonization, the alkene 1,1,1,4,4,4-hexafluoro-2-butene is the standard target for "Impurity A" analysis.

Comparative Analysis: USP RS vs. Alternatives

This section objectively compares the USP Reference Standard against EP Chemical Reference Substances (CRS) and Commercial ISO 17034 CRMs.

Performance Matrix

Criteria	USP Reference Standard (Primary)	EP CRS (Primary)	Commercial CRM (Secondary)
Regulatory Acceptance	Gold Standard for FDA filings. No further qualification required.	Accepted for EMA/Europe. Requires justification for US FDA use.	Requires full in-house qualification against a Primary Standard.
Traceability	Traceable to USP Metrology.	Traceable to EDQM.	Traceable to NIST/SI units via gravimetric preparation.
Uncertainty	Defined by USP (often treated as 100.0% for qualitative use unless specified).	Defined by EDQM.	Explicitly calculated (e.g., $\pm 0.5\%$) on CoA. Superior for quantitative risk assessment.
Cost Efficiency	Low (High cost/mg).	Moderate.	High (Lower cost, bulk availability).
Stability Data	Monitored by USP; valid only while current lot is listed.	Monitored by EDQM.	Expiry date provided on CoA.

Expert Insight: When to Use Which?

- **Use USP RS When:** You are performing final release testing for the US market, responding to an FDA deficiency letter, or validating a new analytical method (USP <1225>). The "conclusive" nature of the USP RS eliminates regulatory friction.
- **Use Commercial CRMs When:** You are conducting routine stability monitoring, process optimization, or early-stage development. The explicit uncertainty values on high-quality CRMs (e.g., from LGC, Sigma, or AccuStandard) allow for better "risk-based" quality control than the often broad acceptance criteria of compendial standards.

Experimental Protocol: Impurity Quantification via GC

The following protocol contrasts the traditional USP Packed Column method with a Modern Capillary approach. The capillary method is recommended for superior resolution of the volatile alkene impurity (Related Compound A).

Method A: USP Compendial Conditions (Traditional)

Based on USP Monograph for Halothane (Organic Impurities).

- Column: 3-m × 2-mm stainless steel, packed with 20% G24 (bis(2-ethylhexyl) sebacate) on Support S1AB.
- Carrier Gas: Nitrogen @ 15 mL/min.
- Temperatures:
 - Injector: 200°C
 - Column: 60°C (Isothermal)
 - Detector (FID): 200°C
- System Suitability: Resolution (ngcontent-ng-c2977031039="" _ngghost-ng-c1310870263="" class="inline ng-star-inserted">) between Halothane and 1,1,2-trichloro-1,2,2-trifluoroethane (internal marker) must be acceptable.

Method B: Modern Capillary Optimization (Recommended)

Designed for high-resolution separation of Halothane, Related Compound A, and other volatiles.

- Instrument: GC-FID with Split/Splitless Injector.
- Column: DB-624 (or USP Phase G43), 30 m × 0.32 mm ID × 1.8 μm film.

- Rationale: The thick film (1.8 μm) is essential for retaining and separating highly volatile fluorocarbons like Related Compound A (BP $\sim 9^\circ\text{C}$).
- Temperature Program:
 - Initial: 35°C (Hold 5 min) – Critical for focusing the volatile impurity.
 - Ramp: $10^\circ\text{C}/\text{min}$ to 150°C .
 - Final: 200°C (Hold 3 min) to bake out heavier residues.
- Inlet: Split mode (Ratio 1:20) @ 180°C .
 - Note: Use a liner with glass wool to promote vaporization, but ensure it is deactivated to prevent degradation of the labile alkene.
- Detector: FID @ 250°C .

Data Summary: Relative Response Factors (Mock Data)

Comparison of detector response to demonstrate the importance of using the correct standard.

Compound	Relative Retention Time (RRT)	Relative Response Factor (RRF)	Note
Halothane (API)	1.00	1.00	Reference
Related Compound A	0.65	0.82	Lower response requires correction factor
Trichloro-trifluoroethane	0.45	0.95	USP System Suitability Marker

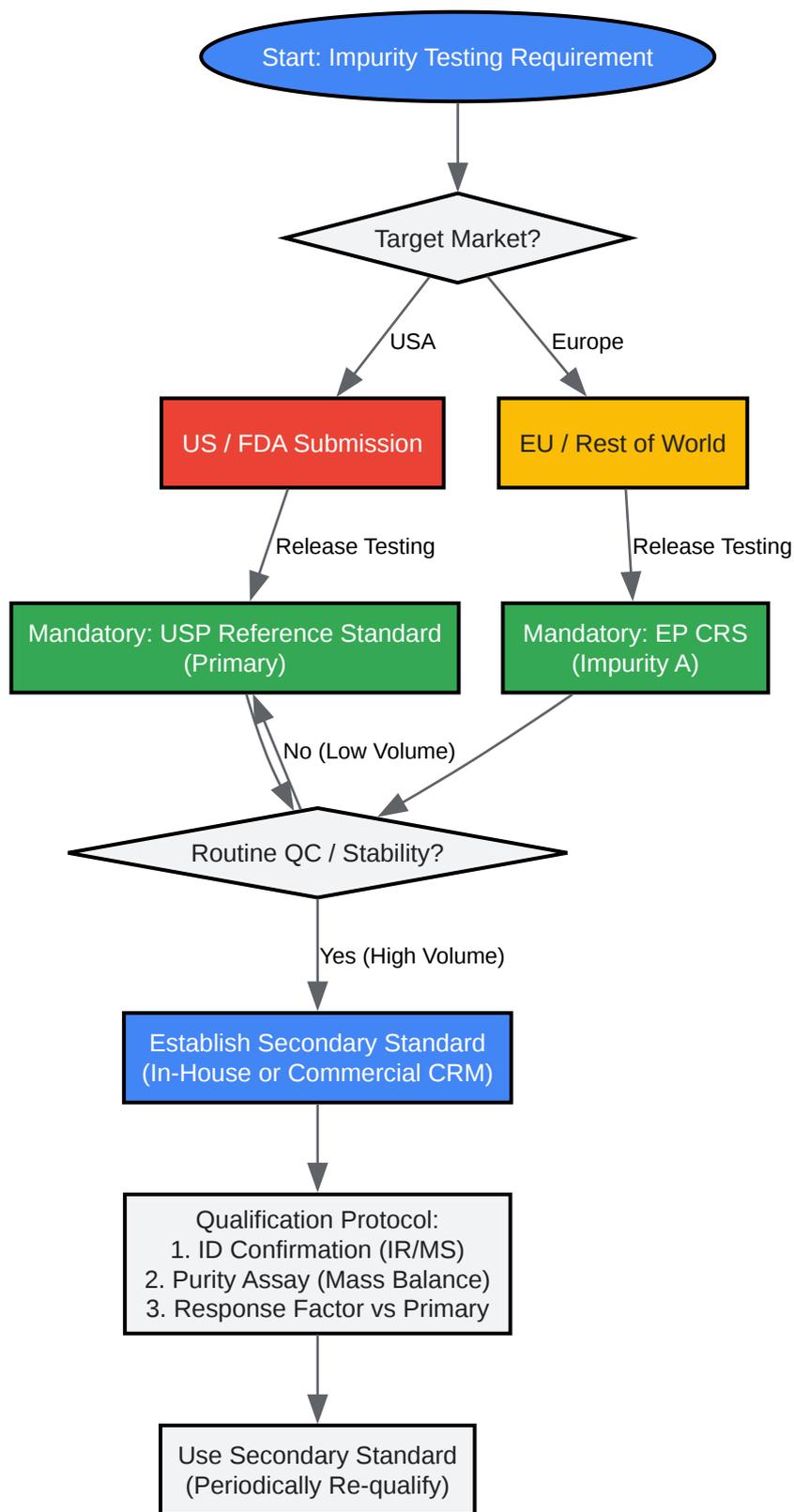
“

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Interpretation: Related Compound A has a significantly different response factor due to its high fluorine content (fluorine atoms do not produce signal in FID). Using Halothane API as a surrogate standard without correction would lead to a 18% underestimation of the impurity. This validates the necessity of the specific Reference Standard.

Validation Workflow & Decision Logic

The following diagram illustrates the decision process for selecting and validating the Reference Standard for Halothane impurity testing.



[Click to download full resolution via product page](#)

Caption: Decision tree for selecting Primary vs. Secondary standards based on regulatory jurisdiction and testing volume.

References

- United States Pharmacopeia (USP). USP Monograph: Halothane.[1] Rockville, MD: U.S. Pharmacopeial Convention.[1]
- European Pharmacopoeia (Ph. Eur.). Halothane Monograph 0393. Strasbourg, France: EDQM.
- United States Pharmacopeia (USP). General Chapter <621> Chromatography.
- PubChem. Compound Summary: Halothane Related Compound A (1,1,1,4,4,4-Hexafluoro-2-butene). National Center for Biotechnology Information.
- Sigma-Aldrich. Halothane USP Reference Standard Product Information.
- Restek Corporation. Analysis of Volatile Anesthetics by Capillary GC (Application Note).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Halothane \[doi.usp.org\]](#)
- To cite this document: BenchChem. [Technical Comparison Guide: USP Reference Standard for Halothane Related Compound A]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7768135#usp-reference-standard-for-halothane-related-compound-a\]](https://www.benchchem.com/product/b7768135#usp-reference-standard-for-halothane-related-compound-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com